Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 8, and a carbamate moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways . The compound is typically synthesized via multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which enables efficient assembly of the imidazo[1,2-a]pyridine ring system under microwave-assisted conditions . Key physicochemical properties, including lipophilicity, are often determined via HPLC-derived capacity factors (log k) to assess drug-likeness .
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-14(12-6-8-13(18)9-7-12)19-15-11(2)5-4-10-21(15)16/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
YLSBANRUSMJKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Component Condensation
-
Reactants : 2-Amino-5-methylpyridine and ethyl 3-bromo-2-oxopropanoate.
-
Conditions : Reflux in ethanol (12 h, 78°C), yielding 65–72% of ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Mechanism : Nucleophilic attack by the amino group on the α-carbon of the bromoketone, followed by cyclodehydration.
Multi-Component Reactions (MCRs)
-
Reactants : 2-Amino-5-methylpyridine, 4-chlorobenzaldehyde, and ethyl isocyanoacetate.
-
Catalyst : Scandium triflate (20 mol%) in methanol at room temperature.
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Yield : 58–65% with direct incorporation of the 4-chlorophenyl group at position 2.
Regioselective Functionalization
Introduction of the 4-Chlorophenyl Group
-
Method A : Suzuki-Miyaura Coupling
-
Method B : Direct Electrophilic Substitution
Carbamate Installation at Position 3
-
Step 1 : Aminolysis of Ethyl Ester
-
Step 2 : Carbamation with Ethyl Chloroformate
Alternative One-Pot Strategies
A streamlined approach combines core formation and carbamate installation:
-
Reactants : 2-Amino-5-methylpyridine, 4-chlorophenylglyoxal, ethyl isocyanoacetate.
-
Yield : 52% (crude), improving to 48% after silica gel chromatography.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 2.89 (s, 3H, CH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₃).
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity : Competing substitutions at positions 2 and 3 necessitate careful control of stoichiometry and catalysts.
-
Carbamate Stability : Ethyl chloroformate reactions require anhydrous conditions to prevent hydrolysis.
-
Scalability : MCRs offer efficiency but suffer from lower yields compared to stepwise routes .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This inhibition can result in various pharmacological effects, including sedation and anxiolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate with analogs sharing the imidazo[1,2-a]pyridine core or functional group modifications.
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Key Observations :
- Core Modifications : Replacing the pyridine ring with pyridazine (as in ) reduces planarity and π-π stacking interactions, altering pharmacokinetic profiles.
Functional Group Modifications
- Carbamate vs.
- Halogenation: Chlorine at C2 (4-ClPh) increases lipophilicity (log k ~2.5) compared to non-halogenated analogs (log k ~1.8–2.0) .
Patent Derivatives (2023)
Recent patents disclose analogs with piperazine-linked substituents (e.g., cyclopropyl, cyclobutyl) on related scaffolds:
- Example : 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-4-cyclopropyl-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
- Comparison: These derivatives prioritize kinase inhibition via extended conjugation (pyrimidinone core) and steric bulk (piperazine), contrasting with the target compound’s simpler carbamate design.
Data Tables
Table 1. Lipophilicity (log k) of Selected Compounds
| Compound | log k |
|---|---|
| This compound | 2.42 |
| Methyl (2-(3-hydroxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)alaninate | 1.89 |
| Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 2.78 |
Biological Activity
Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate, a compound with the CAS number 865284-92-0, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Compound Overview
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.8 g/mol
- Structure : The compound features a chlorophenyl group and an imidazo[1,2-a]pyridine moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. Studies have shown that this compound demonstrates cytotoxicity against several cancer cell lines.
Key Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthesis and Characterization
This compound can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with 8-methylimidazo[1,2-a]pyridine derivatives.
Synthesis Steps :
- Formation of Imidazo[1,2-a]pyridine : The initial step involves the synthesis of the imidazo[1,2-a]pyridine core through cyclization reactions.
- Carbamate Formation : The final product is obtained by reacting the imidazo compound with ethyl chloroformate under basic conditions.
Case Study 1: Anticancer Activity
A study published in Cancer Letters examined the effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial properties were assessed using agar diffusion methods. The compound showed significant inhibition zones against both tested bacteria, indicating its potential as a lead compound for further development in antimicrobial therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing Ethyl [2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate?
- Methodological Answer : The synthesis typically employs multicomponent reactions (MCRs) under microwave irradiation to enhance reaction efficiency. For example, a modified Groebke–Blackburn–Bienaymé (GBB) reaction using amidines, aldehydes, and isocyanides in methanol with Sc(OTf)₃ catalysis achieves high yields at 120°C within 0.5 hours. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) ensures product purity . Alternative routes involve phosphoryl trichloride-mediated formylation in DMF at 353 K for 5 hours, followed by chromatographic isolation .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR analysis of analogous imidazo[1,2-a]pyridines reveals characteristic peaks: δ 1.29 ppm (ethyl ester triplet), 4.01–4.23 ppm (methylene/methoxy protons), and aromatic protons between 6.92–8.16 ppm. IR spectroscopy identifies carbonyl (1735 cm⁻¹) and C-Cl (843 cm⁻¹) stretches. HRMS confirms molecular ion peaks (e.g., [M+H]+ 299.1190 for a related compound) .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer : Target-based assays (e.g., kinase inhibition, autotaxin inhibition) and phenotypic screening (e.g., cytotoxicity in cancer cell lines) are recommended. For example, derivatives of imidazo[1,2-a]pyridines have shown activity as autotaxin inhibitors (IC₅₀ < 100 nM) in enzymatic assays using lysophosphatidic acid (LPA) as a substrate .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data for analogs of this compound?
- Methodological Answer : Contradictions often arise from off-target effects or assay variability. To address this:
- Perform orthogonal assays (e.g., SPR binding vs. cellular activity) to validate target engagement.
- Use computational docking to compare binding modes of active/inactive analogs.
- Optimize substituents systematically (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects .
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Methodological Answer : Solubility can be improved via:
- Prodrug approaches (e.g., ester-to-acid conversion).
- Co-solvent systems (e.g., PEG-400/water mixtures).
- Nanocrystal formulation, as demonstrated for imidazo[1,2-a]pyridine derivatives in preclinical models .
Q. How can reaction scalability be maintained while minimizing byproduct formation?
- Methodological Answer : Transition from microwave-assisted batch synthesis to continuous flow systems enhances scalability. For example, a GBB-3CR reaction in a microreactor with real-time LC-MS monitoring reduces side products (e.g., dimerization) and improves yield reproducibility .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anticancer activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Cell line specificity : Activity in breast cancer (MCF-7) vs. inactivity in lung cancer (A549) due to differential expression of molecular targets.
- Compound stability : Hydrolysis of the ethyl carbamate group under physiological conditions (pH 7.4) may reduce efficacy .
- Assay conditions : Varying serum concentrations in cell culture media alter compound bioavailability.
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate neurotoxicity or cardiotoxicity?
- Methodological Answer :
- Dosing regimen : Use staggered dosing (e.g., 10 mg/kg/day for 14 days) to assess cumulative effects.
- Biomarkers : Monitor plasma LPA levels (for autotaxin inhibitors) or cardiac troponin I (for cardiotoxicity).
- Imaging : Utilize SPECT agents like ⁹⁹ᵐTc-CB256 to track tissue distribution .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
